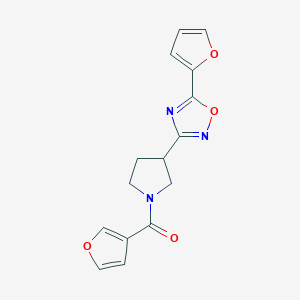![molecular formula C11H15F2NO B2748251 N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide CAS No. 2361641-70-3](/img/structure/B2748251.png)
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide, also known as DFHBI, is a fluorescent probe that is widely used in scientific research. It is a synthetic molecule that is used to label RNA molecules in living cells. DFHBI is a small molecule that can penetrate cell membranes and bind to RNA molecules, allowing researchers to visualize RNA in living cells.
Mecanismo De Acción
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide binds to RNA molecules through a process called base stacking. The molecule has a planar structure that allows it to stack on top of RNA bases, resulting in a fluorescent signal. The fluorescence of this compound is sensitive to the local environment of the RNA molecule, allowing researchers to study RNA structure and function in real-time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living cells. It is a non-toxic molecule that does not interfere with RNA function or metabolism. This compound is rapidly cleared from cells and tissues, making it an ideal probe for studying RNA in living systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and label RNA molecules in living cells. This compound is also highly sensitive and can detect low levels of RNA expression. However, this compound has some limitations. It is not suitable for long-term imaging studies as it rapidly bleaches and loses fluorescence. This compound is also sensitive to pH and temperature changes, which can affect its fluorescence signal.
Direcciones Futuras
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide has many potential future directions in scientific research. One direction is the development of new fluorescent probes that can label specific types of RNA molecules. Another direction is the use of this compound in combination with other imaging techniques to study RNA function in living cells. This compound can also be used in high-throughput screening assays to identify compounds that modulate RNA function, which could lead to the development of new RNA-targeted therapies.
Métodos De Síntesis
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis method is complex and requires specialized equipment and expertise. The final product is a yellow powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide is used in a wide range of scientific research applications. It is commonly used to visualize RNA molecules in living cells, allowing researchers to study RNA localization, dynamics, and function. This compound can also be used to study RNA-protein interactions, RNA folding, and RNA degradation. In addition, this compound is used in high-throughput screening assays to identify compounds that modulate RNA function.
Propiedades
IUPAC Name |
N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(15)14-7-10-6-4-3-5-8(10)11(10,12)13/h2,8H,1,3-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFYCKGWCDHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

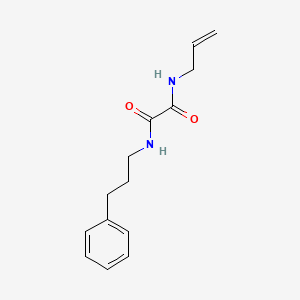

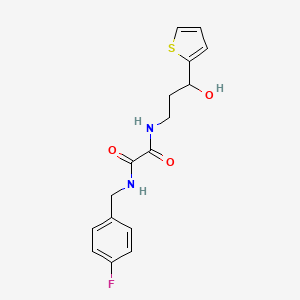
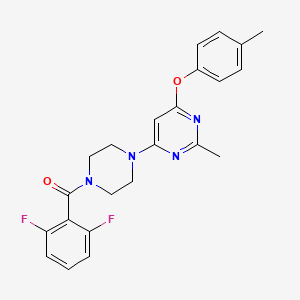
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2748172.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
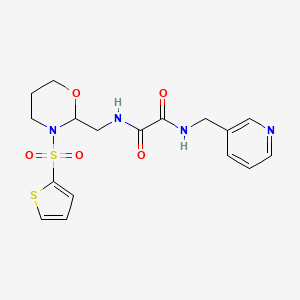
![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)

